molecular formula C13H18O5 B14274084 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 132415-06-6

5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14274084
CAS No.: 132415-06-6
M. Wt: 254.28 g/mol
InChI Key: SSRZDWMVPYKSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by a cyclohexyl group attached to a hydroxy-methylidene moiety, integrated into a dioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Formation of the Dioxane Ring: The initial step involves the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the dioxane ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable carbonyl compound.

    Hydroxy-Methylidene Addition: The final step involves the addition of a hydroxy-methylidene group, which can be achieved through aldol condensation or similar reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the dioxane ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxane rings. Its structural features make it a suitable candidate for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of analogs with potential therapeutic applications.

Industry

In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylidene group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Phenyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[Cyclopentyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[Cyclohexyl(methoxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

Compared to similar compounds, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

132415-06-6

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

5-[cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H18O5/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8/h8,14H,3-7H2,1-2H3

InChI Key

SSRZDWMVPYKSSG-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C(C2CCCCC2)O)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.